5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a benzyloxy substituent at the 5-position and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a closely related group of compounds, have been found to interact with various targets, including mitogen-activated protein kinases (mapks) such as extracellular signal-regulated kinase 2 (erk2), p38α, and c-jun n-terminal kinase 3 (jnk3) . These kinases play crucial roles in cellular processes like proliferation, differentiation, and apoptosis .
Mode of Action
These compounds typically bind to their targets, altering their activity and leading to changes in downstream cellular processes .
Biochemical Pathways
For instance, pyrazolo[1,5-a]pyrimidines that target MAPKs can affect pathways involved in cell growth, inflammation, and apoptosis .
Result of Action
Compounds that target mapks, like some pyrazolo[1,5-a]pyrimidines, can have a range of effects, including altering cell growth and inducing apoptosis .
Action Environment
It’s worth noting that the compound’s stability and solubility could be influenced by factors such as ph . Additionally, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature could impact its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This reaction proceeds under metal-free conditions in N-methylpyrrolidone as the solvent at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyridine core, potentially leading to the formation of dihydro derivatives.
Substitution: The benzyloxy group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Dihydro derivatives of the pyrazolo[1,5-a]pyridine core.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new pharmaceuticals. Its unique structure allows for the exploration of various biological activities, including enzyme inhibition and receptor modulation.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness: 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This substituent provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
5-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)13-9-16-17-7-6-12(8-14(13)17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGCCTMQZZZXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=NN3C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182712 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706460-52-7 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706460-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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